molecular formula C13H19N3O2 B13965883 (4-Aminophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone

(4-Aminophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone

Cat. No.: B13965883
M. Wt: 249.31 g/mol
InChI Key: GDUZOWAJLYUCJO-UHFFFAOYSA-N
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Description

(4-Aminophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone is a chemical compound with the molecular formula C10H18N2O6S . This compound is known for its unique structure, which includes an aminophenyl group and a piperazinyl group linked by a methanone bridge. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone typically involves the reaction of 4-aminophenyl with 4-(2-hydroxyethyl)-1-piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the methanone bridge .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(4-Aminophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

(4-aminophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C13H19N3O2/c14-12-3-1-11(2-4-12)13(18)16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-10,14H2

InChI Key

GDUZOWAJLYUCJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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